molecular formula C15H15ClFN3O3S2 B056469 Fluthiacet-methyl CAS No. 117337-19-6

Fluthiacet-methyl

Cat. No.: B056469
CAS No.: 117337-19-6
M. Wt: 403.9 g/mol
InChI Key: ZCNQYNHDVRPZIH-UHFFFAOYSA-N
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Description

Fluthiacet-methyl is a selective post-emergence herbicide used primarily for the control of broad-leaved weeds in crops such as maize and soybeans. It belongs to the class of protoporphyrinogen oxidase inhibitors, which disrupt the synthesis of chlorophyll, leading to the death of the targeted weeds .

Mechanism of Action

Target of Action

Fluthiacet-methyl primarily targets the protoporphyrinogen oxidase (PPO) enzyme in plants . This enzyme plays a crucial role in the biosynthesis of chlorophyll, a vital component for photosynthesis .

Mode of Action

This compound acts as a PPO inhibitor . It binds to the PPO enzyme, preventing it from catalyzing the oxidation of protoporphyrinogen IX to protoporphyrin IX . This inhibition leads to the accumulation of protoporphyrinogen, which under light conditions, causes a series of reactions that result in cell membrane damage .

Biochemical Pathways

The inhibition of the PPO enzyme disrupts the chlorophyll biosynthesis pathway . The accumulation of protoporphyrinogen leads to an increase in cellular oxidative stress, causing irreversible damage to the cell membrane structure and function . This process is rapid, with leaf necrosis symptoms appearing within 24 to 48 hours under light conditions .

Pharmacokinetics

It is known that the compound is slightly mobile and has a medium potential for particle-bound transport . This suggests that it can be absorbed and distributed within the plant system, exerting its herbicidal effect.

Result of Action

The action of this compound leads to the death of sensitive weeds. The disruption of the cell membrane structure and function caused by the accumulation of protoporphyrinogen results in the leakage of electrolytes from the plant cells . This rapid action effectively controls broad-leaved weeds, including velvetleaf .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compoundFor instance, light conditions are necessary for this compound to exhibit its herbicidal effect .

Safety and Hazards

Fluthiacet-methyl is harmful if inhaled and suspected of causing cancer . It can cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . Cotton is very sensitive to this compound .

Future Directions

Fluthiacet-methyl is currently used as a post-emergence herbicide for the control of velvetleaf and other broadleaf weeds in soybeans, field corn, sweet corn, and popcorn . Its future use may depend on the development of resistance in weeds, regulatory changes, and the development of new, more effective, or safer herbicides.

Preparation Methods

Fluthiacet-methyl is synthesized through a multi-step chemical process. The starting material is 2-chloro-4-fluoro-5-nitroaniline, which undergoes several reactions including chlorination, fluorination, and nitration to form the intermediate compounds. The final step involves the esterification of the carboxylic acid group with methanol to produce this compound . Industrial production methods involve optimizing these reactions to achieve high yield and purity while minimizing the formation of by-products .

Chemical Reactions Analysis

Fluthiacet-methyl undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Fluthiacet-methyl is unique among herbicides due to its high selectivity and rapid action. Similar compounds include:

This compound stands out due to its effectiveness at low application rates and its ability to control a broad spectrum of broad-leaved weeds .

Properties

IUPAC Name

methyl 2-[2-chloro-4-fluoro-5-[(3-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,4-a]pyridazin-1-ylidene)amino]phenyl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFN3O3S2/c1-23-13(21)8-24-12-7-11(10(17)6-9(12)16)18-14-19-4-2-3-5-20(19)15(22)25-14/h6-7H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNQYNHDVRPZIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=C(C=C(C(=C1)N=C2N3CCCCN3C(=O)S2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2032556
Record name Fluthiacet-methyl
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Molecular Weight

403.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [Merck Index]
Record name Fluthiacet-methyl
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Solubility

In methanol 4.41, acetone 101, toluene 84, n-octanol 1.86, acetonitrile 68.7, ethyl acetate 73.5, dichloromethane 9 (all in g/L at 25 °C); in n-hexane 0.232 g/L at 20 °C., In water 0.85 (distilled), 0.78 (pH 5 and 7) mg/L at 25 °C.
Record name FLUTHIACET-METHYL
Source Hazardous Substances Data Bank (HSDB)
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Density

0.43 (bulk at 20 °C)
Record name FLUTHIACET-METHYL
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7270
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

4.41X10-4 mPa at 25 °C /3.31X10-9 mm Hg/
Record name FLUTHIACET-METHYL
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7270
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White powder, Ivory powder

CAS No.

117337-19-6
Record name Fluthiacet-methyl
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Record name Fluthiacet-methyl [ISO]
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Record name Fluthiacet-methyl
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Record name FLUTHIACET-METHYL
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Record name FLUTHIACET-METHYL
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

104.6 °C
Record name FLUTHIACET-METHYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7270
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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